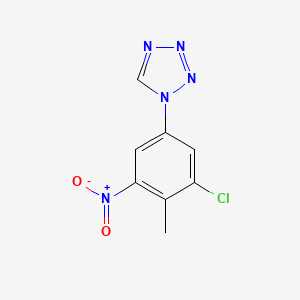![molecular formula C15H16O3 B5515032 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c]chromen-6-ones belong to a class of compounds with varied biological and chemical properties. They have been studied for their potential antibacterial activity, fluorescence, and interaction with metals, among other characteristics. The structure of these compounds often involves a chromene moiety, a fused benzene, and a pyran ring, which allows for a diverse range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves one-pot, multicomponent reactions, or regioselective Wittig reactions. For instance, a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized via a one-pot multicomponent reaction involving 6-methoxy-1-tetralone, aryl aldehydes, and thiourea, followed by cyclization under solvent-free conditions (Velpula et al., 2015).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using X-ray crystallography, revealing specific conformations and molecular interactions. The crystal structure of compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene showcases pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds, forming dimeric aggregates (da Silva et al., 2007).
Chemical Reactions and Properties
Benzo[c]chromen-6-ones undergo various chemical reactions, including etherification, oximation, Beckmann rearrangement, and reactions with phosphorus ylides. These reactions lead to a variety of products with potential antibacterial and enzyme inhibitory activities (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and substituents. For example, the crystal structure analysis provides insight into the molecular packing and intermolecular interactions within the crystal lattice (Wang et al., 2005).
科学的研究の応用
Synthetic Applications
A study by Velpula et al. (2015) detailed the one-pot, solvent-free synthesis of a series of compounds derived from 6-methoxy-1-tetralone, showcasing its application in creating antibacterial agents. This synthesis utilized a multi-component reaction followed by cyclization, highlighting its potential in medicinal chemistry for developing broad-spectrum antibacterial compounds (Velpula et al., 2015).
Fluorescence Properties
Uchiyama et al. (2006) explored the unusual fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, noting its almost non-fluorescent nature in aprotic solvents while exhibiting strong fluorescence in protic solvents. This highlights its potential as a fluorogenic sensor, leveraging its "off-on" fluorescence capabilities in varying solvent environments (Uchiyama et al., 2006).
Metal Interaction Studies
Gülcan et al. (2021) investigated the fluorescence and metal interaction properties of racemic derivatives of benzo[c]chromen-6-one, demonstrating its utility in designing fluorescence probes. This work particularly emphasized the compound's fluorescence enhancement in the presence of metals, suggesting its application in analytical, environmental, and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).
Crystallographic and Structural Insights
Several studies have focused on the crystallographic analysis of related compounds, providing insights into their molecular structures and interactions. For instance, the work by Siegel et al. (2010) and Dasari et al. (2013) on alternariol and its derivatives revealed the molecular configurations and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and its interaction within biological systems (Siegel et al., 2010; Dasari et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-methoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-7-12(17-2)14-10-5-3-4-6-11(10)15(16)18-13(14)8-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWOTCGKOSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)


![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)
![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)
![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
